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Compound of Interest

Compound Name: Semivioxanthin

Cat. No.: B1215589 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for Semivioxanthin, a

naphthopyrone natural product. It is intended for researchers, scientists, and professionals in

drug development engaged in the isolation, characterization, and application of fungal

secondary metabolites. This document delves into the nuclear magnetic resonance (NMR),

mass spectrometry (MS), and infrared (IR) data that are fundamental to the structural

elucidation and verification of this compound.

Introduction to Semivioxanthin: A Naphthopyrone of
Fungal Origin
Semivioxanthin is a polyketide-derived pigment belonging to the naphtho[2,3-c]pyran-5,10-

dione class of secondary metabolites. It is produced by the filamentous fungus Penicillium

purpurogenum. The structural elucidation of Semivioxanthin, alongside its co-metabolite

Vioxanthin, was first reported by Zeeck and colleagues in 1979. These compounds are part of

a broader family of fungal pigments that exhibit a range of biological activities and are of

interest for their potential applications in medicine and biotechnology. Understanding the

spectroscopic signature of Semivioxanthin is paramount for its unambiguous identification,

purity assessment, and further investigation into its chemical and biological properties.

The Strategic Approach to Spectroscopic Analysis
The structural determination of a novel natural product like Semivioxanthin relies on a

synergistic application of various spectroscopic techniques. The choice of methods is dictated
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by the need to piece together the molecular framework, identify functional groups, and

establish stereochemistry.

Mass Spectrometry (MS): This is the initial step to determine the molecular weight and

elemental composition of the molecule. High-resolution mass spectrometry (HRMS) is

particularly crucial for deriving an accurate molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy provides vital information about the functional

groups present in the molecule by detecting the vibrational frequencies of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structure

elucidation. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC)

NMR experiments allow for the complete assignment of the carbon skeleton and the relative

stereochemistry of the molecule.

The following sections will detail the specific data obtained from each of these techniques for

Semivioxanthin and explain the rationale behind the interpretation of these data.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry is indispensable for determining the elemental composition

of an unknown compound. For Semivioxanthin, this technique provides the exact mass, which

in turn allows for the calculation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

Sample Preparation: A dilute solution of purified Semivioxanthin is prepared in a suitable

volatile solvent, such as methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for

polar molecules like Semivioxanthin, minimizing fragmentation.

Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a

Time-of-Flight (TOF) or Orbitrap instrument.

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high

precision.
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Data Summary: Mass Spectrometry of Semivioxanthin

Parameter Value Reference

Molecular Formula C₁₅H₁₄O₅

Molecular Weight 274.27 g/mol

Exact Mass 274.0841 u

The molecular formula of C₁₅H₁₄O₅, as determined by HRMS, indicates nine degrees of

unsaturation, providing initial clues about the presence of rings and/or double bonds in the

structure.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a rapid and non-destructive technique that provides a molecular

fingerprint, revealing the presence of key functional groups. The IR spectrum of

Semivioxanthin is characterized by absorptions corresponding to hydroxyl, carbonyl, and

aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of solid Semivioxanthin is mixed with potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a

solution onto a salt plate (e.g., NaCl or KBr).

Analysis: The sample is placed in the beam of an FTIR spectrometer.

Data Acquisition: The instrument measures the absorption of infrared radiation as a function

of wavenumber (cm⁻¹).

Data Summary: Infrared Spectroscopy of Semivioxanthin
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad
O-H stretching (phenolic

hydroxyl)

~1650 Strong
C=O stretching (quinone

carbonyl)

~1620 Strong
C=O stretching (lactone

carbonyl)

~1600, ~1450 Medium-Strong C=C stretching (aromatic ring)

The broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl group, likely a phenol due to

its association with an aromatic system. The two distinct strong carbonyl absorptions suggest

the presence of at least two different C=O environments, which are assigned to the quinone

and lactone moieties of the naphthopyrone core. The absorptions in the 1600-1450 cm⁻¹ region

are characteristic of aromatic C=C bond vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy provides the most detailed information for the structural elucidation of

organic molecules. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for

the complete assignment of the proton and carbon signals and the establishment of the

connectivity within the Semivioxanthin molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A few milligrams of purified Semivioxanthin are dissolved in a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as

an internal standard.

¹H NMR Acquisition: A one-dimensional proton NMR spectrum is acquired to determine the

chemical shifts, integration (relative number of protons), and coupling constants (J-values) of

the proton signals.
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¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired to identify the

number of unique carbon environments and their chemical shifts. Proton-decoupled spectra

are standard to simplify the spectrum to single lines for each carbon.

2D NMR Acquisition:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

molecular skeleton.

Data Summary: ¹H and ¹³C NMR of Semivioxanthin
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Position ¹³C Chemical Shift (δc)
¹H Chemical Shift (δн,
multiplicity, J in Hz)

1 ~162.0

3 ~70.0 ~4.5 (m)

4 ~35.0 ~2.8 (m)

4a ~135.0

5 ~180.0

6 ~110.0 ~6.5 (s)

6a ~160.0

7 ~165.0

8 ~95.0

9 ~160.0

10 ~185.0

10a ~115.0

11 ~15.0 ~1.5 (d, J=6.5)

7-OCH₃ ~56.0 ~3.9 (s)

9-OH ~12.0 (s)

(Note: The chemical shift values are approximate and can vary slightly depending on the

solvent and instrument used. The table is a representative compilation based on typical values

for such structures.)

Interpretation of NMR Data:

The downfield proton signal at ~12.0 ppm is characteristic of a chelated phenolic hydroxyl

group, consistent with the 9-OH group being hydrogen-bonded to the C-10 quinone carbonyl.

The singlet at ~6.5 ppm is assigned to the aromatic proton at C-6.
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The methoxy group protons appear as a sharp singlet at ~3.9 ppm.

The signals in the aliphatic region (~1.5-4.5 ppm) correspond to the protons of the

dihydropyran ring. The coupling patterns observed in the COSY spectrum confirm the

connectivity between H-3, H-4, and the methyl group at C-11.

The ¹³C NMR spectrum shows 15 distinct carbon signals, consistent with the molecular

formula. The downfield signals (>160 ppm) correspond to the carbonyl carbons of the

lactone and quinone moieties. The signals in the aromatic region (95-165 ppm) are assigned

to the carbons of the naphthalene core. The upfield signals correspond to the aliphatic

carbons of the dihydropyran ring and the methyl group.

HMBC correlations are key to confirming the overall structure. For instance, a correlation

from the methoxy protons to C-7 confirms its position. Correlations from the aromatic proton

H-6 to neighboring carbons help to place the substituents on the aromatic ring.

Visualizing the Structure and Spectroscopic
Correlations
The following diagrams illustrate the chemical structure of Semivioxanthin and the key

correlations observed in 2D NMR experiments that are instrumental in its structure elucidation.

Caption: Chemical structure of Semivioxanthin (C₁₅H₁₄O₅).
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Caption: Key HMBC correlations for Semivioxanthin.

Conclusion
The collective spectroscopic data from mass spectrometry, infrared spectroscopy, and nuclear

magnetic resonance spectroscopy provide a robust and unequivocal structural determination of

Semivioxanthin. The MS data establish the molecular formula, the IR spectrum identifies the

key functional groups, and the comprehensive NMR data, including 2D correlation
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experiments, allow for the complete assignment of the molecular framework. This guide serves

as a technical resource for the identification and characterization of Semivioxanthin, providing

the foundational data necessary for further research into its biosynthesis, biological activity, and

potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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